N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide
Description
The compound N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a piperidine-1-sulfonyl moiety, and at the 4-position with a carboxamide linked to a 3-chloro-4-fluorobenzyl group.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O3S/c1-22-11-13(16(24)20-10-12-5-6-15(19)14(18)9-12)17(21-22)27(25,26)23-7-3-2-4-8-23/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIOUCXCAYTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of the piperidin-1-ylsulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Addition of the 3-chloro-4-fluorobenzyl group: This step involves the alkylation of the pyrazole core with a 3-chloro-4-fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrazole moieties, using reagents like halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-4-Carboxamides with Varying Aromatic Substituents
(a) N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide ()
- Key Differences : Replaces the 3-chloro-4-fluorophenyl group with a benzodioxol moiety.
- Properties :
- Molecular weight: 406.46 vs. ~434.9 (estimated for the target compound).
- logP: 1.52 (lower lipophilicity than the chloro-fluorophenyl analog, which likely has a higher logP due to halogenation).
- Polar surface area: 88.61 Ų (similar to the target compound, suggesting comparable solubility).
- Implications : The benzodioxol group may enhance metabolic stability but reduce receptor binding affinity compared to halogenated aryl groups .
(b) 5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide ()
- Key Differences : Features a trifluoromethyl group at position 3 and a sulfanyl substituent at position 3.
- Properties :
- Molecular weight: 455.86.
- Higher logP (estimated >3) due to the trifluoromethyl and chlorophenyl groups.
- Implications : The trifluoromethyl group enhances electronegativity and metabolic resistance, while the sulfanyl group may introduce steric hindrance, reducing receptor accessibility .
Cannabinoid Receptor Antagonists
(a) SR141716A (Rimonabant) ()
- Structure : 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.
- Key Differences : Lacks the piperidine-1-sulfonyl group and uses a piperidinyl carboxamide at position 3.
- Activity : Potent CB1 antagonist (IC50 < 10 nM).
- Implications : The 2,4-dichlorophenyl and 4-chlorophenyl groups are critical for CB1 binding. The target compound’s 3-chloro-4-fluorophenyl group may offer similar hydrophobic interactions but with altered selectivity .
(b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Activity : IC50 = 0.139 nM at CB1.
- Key Differences : Substitutes the 3-position with a pyridylmethyl carboxamide.
Agricultural Pyrazole Derivatives
Penthiopyrad ()
- Structure : N-[2-(1,3-Dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
- Key Differences : Replaces the piperidine-sulfonyl group with a trifluoromethyl moiety and uses a thienyl substituent.
- Implications : The trifluoromethyl group improves pesticidal activity by increasing oxidative stability, while the thienyl group enhances membrane permeability .
Research Implications
- Structural Optimization : The piperidine-1-sulfonyl group in the target compound may improve solubility over trifluoromethyl analogs but could reduce membrane permeability.
- Receptor Selectivity: Compared to SR141716A, the 3-chloro-4-fluorophenyl group may shift selectivity toward non-cannabinoid targets due to reduced halogen bulk .
- Metabolic Stability : The benzodioxol analog () suggests that electron-rich aromatic groups enhance stability, which could guide further derivatization .
Biological Activity
N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory responses. This article delves into the biological activity of this compound, summarizing key research findings, biological assays, and structure-activity relationships (SAR).
Antiproliferative Activity
Research has shown that pyrazole derivatives, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated that certain compounds effectively inhibited the growth of prostate cancer cells (LNCaP and PC-3) with notable IC50 values. For instance, one derivative showed an IC50 value of 18 μmol/L against LNCaP cells and a 46% downregulation of prostate-specific antigen (PSA) levels, indicating potential therapeutic benefits in androgen receptor-related cancers .
Anti-inflammatory Activity
The anti-inflammatory properties of this class of compounds have also been investigated. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study reported IC50 values for various pyrazolo[3,4-d]pyrimidine derivatives against COX-1 and COX-2 enzymes, with some compounds exhibiting superior inhibitory effects compared to standard anti-inflammatory drugs like celecoxib .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of various signaling pathways associated with cell proliferation and inflammation. The compound's ability to inhibit PSA expression suggests interference with androgen receptor signaling pathways, while its action on COX enzymes indicates a role in modulating inflammatory mediators such as prostaglandins .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in vivo:
- Prostate Cancer Model : In a murine model of prostate cancer, administration of a similar pyrazole derivative resulted in reduced tumor size and lower PSA levels compared to control groups.
- Inflammatory Response : In a carrageenan-induced paw edema model, pyrazole derivatives demonstrated significant reduction in edema formation, comparable to indomethacin, suggesting strong anti-inflammatory potential.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the phenyl group can significantly impact potency and selectivity against target enzymes.
Key Findings:
- The presence of halogen substituents (e.g., Cl and F) enhances biological activity.
- The piperidine sulfonamide moiety contributes to improved solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
